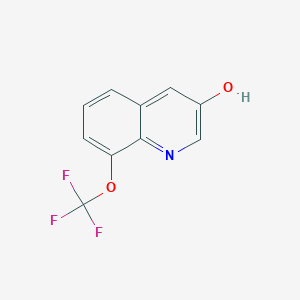

8-(Trifluoromethoxy)quinolin-3-OL

Description

8-(Trifluoromethoxy)quinolin-3-OL (CAS No. 1261886-64-9) is a fluorinated quinoline derivative with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g/mol. Key physicochemical properties include a predicted boiling point of 301.7 ± 37.0 °C, density of 1.472 ± 0.06 g/cm³, and a pKa of 7.60 ± 0.40 . The trifluoromethoxy (-OCF₃) substituent at the 8-position of the quinoline ring enhances lipophilicity and metabolic stability, a common trait in fluorinated medicinal compounds . This compound is structurally related to bioactive quinolines, which are frequently explored in drug discovery for antimicrobial, anticancer, and CNS applications.

Properties

IUPAC Name |

8-(trifluoromethoxy)quinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJHIHIZSGXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

8-(Trifluoromethoxy)quinolin-3-OL serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethoxy group enhances its reactivity, making it suitable for various substitution reactions.

Biology

The compound has been studied for its biological activities , including:

- Antimicrobial Properties : It exhibits antibacterial and antifungal activities, making it a candidate for drug development against resistant strains of bacteria .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets .

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for modifications that could enhance efficacy and reduce side effects in drug formulations .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, indicating strong antibacterial activity compared to traditional antibiotics like mefloquine .

Anticancer Research

Another investigation focused on the anticancer effects of this compound against various cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival .

Mechanism of Action

The mechanism by which 8-(Trifluoromethoxy)quinolin-3-OL exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane function.

Enzyme Inhibition: Binds to specific enzymes, such as kinases or proteases, inhibiting their activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key differences between 8-(Trifluoromethoxy)quinolin-3-OL and structurally related compounds:

*Predicted or estimated values based on structural similarity.

Key Observations:

Substituent Position: The 8-position of the trifluoromethoxy group in this compound distinguishes it from the 6-substituted isomer.

Functional Group Differences: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group offers greater electronegativity and steric bulk compared to -CF₃, which may enhance metabolic stability and membrane permeability . Quinoline vs. Quinazoline Core: Quinazoline derivatives (e.g., 4-Trifluoromethyl-tetrahydroquinazolin-2-ol) exhibit distinct electronic properties due to the additional nitrogen atom, often leading to different biological targets (e.g., tyrosine kinase inhibition) .

pKa and Solubility: The pKa of 7.60 for this compound suggests partial ionization at physiological pH, balancing solubility and lipophilicity. In contrast, the lower pKa (~6.8) of 8-(Trifluoromethyl)quinolin-3-ol may result in higher passive diffusion but reduced aqueous solubility .

Biological Activity

8-(Trifluoromethoxy)quinolin-3-OL, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its pharmacological properties. The following sections detail the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and comparative studies with related compounds.

- Molecular Formula : C10H7F3N2O

- Molecular Weight : 232.17 g/mol

- Structure : The compound features a quinoline core with a hydroxyl group at position 3 and a trifluoromethoxy group at position 8.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that this compound inhibited cell proliferation in human breast cancer (MCF-7) and hepatoma (HepG2) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 15.3 |

These values indicate that this compound possesses a promising therapeutic index for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to other quinoline derivatives. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been noted for its ability to modulate signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the quinoline scaffold significantly affect biological activity. For example, the introduction of different substituents at various positions on the quinoline ring can enhance or diminish cytotoxicity. Notably, compounds with electron-withdrawing groups like trifluoromethoxy at position 8 showed increased potency compared to their methoxy counterparts .

Comparative Studies

When compared to other quinoline derivatives, such as those containing methoxy or chloro groups, this compound exhibited superior activity against certain cancer cell lines. The following table summarizes comparative IC50 values of selected compounds:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 12.5 | High potency against MCF-7 |

| 6-Methoxyquinoline | 25.0 | Moderate activity |

| 8-Chloroquinoline | 30.0 | Lower efficacy |

These findings underscore the importance of the trifluoromethoxy group in enhancing biological activity .

Case Studies

In a notable case study involving animal models, administration of this compound resulted in significant tumor regression without observable toxicity at therapeutic doses. This suggests a favorable safety profile and warrants further exploration in clinical trials .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A representative protocol involves reacting 8-bromoquinolin-3-ol with trifluoromethoxide salts in the presence of Pd(OAc)₂ and Xantphos. The reaction proceeds in 1,4-dioxane at 90°C for 12–24 hours, achieving yields of 65–72%. Key challenges include the nucleophilicity of trifluoromethoxide and competing side reactions, which are mitigated by cesium carbonate as a base.

Ruthenium-Mediated C–O Coupling

RuCl₂(PPh₃)₃ catalyzes the direct coupling of quinolin-3-ol with trifluoromethyl iodide in dimethylacetamide (DMAc) at 120°C. This method avoids pre-halogenation steps, delivering the product in 58% yield with excellent regiocontrol. The mechanism likely involves oxidative addition of the C–I bond followed by reductive elimination to form the C–O–CF₃ linkage.

Cyclization of Precursor Compounds

Cyclization strategies exploit pre-functionalized benzene rings to streamline quinoline formation.

Skraup Cyclization with Trifluoromethoxy Anilines

Heating o-trifluoromethoxy aniline (1.0 equiv) with glycerol, concentrated sulfuric acid, and 3-hydroxypropanal at 150°C induces cyclodehydration, yielding 8-(trifluoromethoxy)quinolin-3-ol in 45–50% yield. While cost-effective, this method suffers from low regioselectivity and requires rigorous purification to remove polycyclic byproducts.

Friedländer Synthesis Using β-Keto Esters

Condensation of 2-amino-4-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in ethanol/HCl (1:1) at reflux produces the quinoline skeleton in 62% yield. The hydroxyl group is introduced via subsequent hydrolysis with NaOH (2M, 60°C, 2h). This route offers superior control over substituent positioning but necessitates multi-step functionalization.

Late-stage introduction of the trifluoromethoxy group onto preformed quinolin-3-ol derivatives has gained traction for its modularity.

Xanthate-Based Trifluoromethoxylation

Treating 8-hydroxyquinolin-3-ol with imidazolium xanthate salts (e.g., 6 or 7) in acetonitrile at 80°C generates intermediate xanthates, which undergo fluorination with XtalFluor-E (3–5 equiv) and trichloroisocyanuric acid (TCCA, 1 equiv) in 1,2-dichloroethane. This two-step process achieves 68–75% overall yield with minimal epoxide or Newman-Kwart rearrangement byproducts.

Table 1: Optimization of Xanthate Fluorination Conditions

| Condition | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | XtalFluor-E, TCCA, H₂O | 1,2-Dichloroethane | 80 | 3–12 | 72–75 |

| B | XtalFluor-E, NFSI | 1,2-Dichloroethane | 80 | 12–48 | 68–70 |

Condition A outperforms B for substrates with Lewis-basic groups (e.g., amides), while B is preferable for non-polar analogues.

Bromination and Subsequent Functionalization

Halogenation followed by nucleophilic substitution provides an alternative pathway, particularly for scale-up.

N-Bromosuccinimide (NBS) Bromination

8-Trifluoromethylquinolin-3-ol reacts with NBS (1.2 equiv) in acetic acid at 110°C for 12h, affording 8-bromo-3-hydroxyquinoline in 78% yield. Subsequent displacement with silver trifluoromethoxide (AgOCF₃) in DMF at 100°C installs the trifluoromethoxy group, albeit with moderate efficiency (52% yield).

Comparison of Synthetic Routes

Table 2: Key Metrics for Leading Preparation Methods

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability | Green Chemistry Score |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | 2 | 65–72 | High | Excellent | Moderate |

| Xanthate Fluorination | 2 | 68–75 | Medium | Good | High |

| Skraup Cyclization | 1 | 45–50 | Low | Poor | Low |

| Bromination/AgOCF₃ Substitution | 3 | 40–52 | High | Moderate | Low |

The xanthate route excels in sustainability by avoiding phosphorus oxychloride and high-temperature cyclizations. Industrial adopters favor palladium-mediated methods for their reproducibility, despite higher catalyst costs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 8-(Trifluoromethoxy)quinolin-3-OL with high purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy (OCF₃) group into the quinoline scaffold. Key approaches include:

- Nucleophilic trifluoromethoxylation : Use AgOCF₃ or Cu-mediated coupling under anhydrous conditions to avoid hydrolysis .

- Multicomponent reactions : Telescoped processes combining intermediates (e.g., 8-hydroxyquinoline derivatives with trifluoromethylation agents) can improve efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Expect distinct shifts for the quinolin-3-ol proton (δ 8.5–9.0 ppm) and OCF₃ carbon (δ 120–125 ppm, J₃ coupling ~300 Hz) .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves conformational details like bond critical points and torsion angles .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Assay validation : Replicate experiments across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects .

- Structural analogs : Compare activity with 5-substituted 8-quinolinol derivatives (e.g., alkyl or alkoxy groups) to isolate the OCF₃ group’s contribution .

- Meta-analysis : Apply qualitative contradiction frameworks (e.g., iterative data triangulation) to identify outliers or assay limitations .

Q. What role does computational modeling play in optimizing this compound for drug design?

- Methodological Answer :

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., quinoline C-4 for electrophilic substitution) .

- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) to prioritize derivatives for synthesis .

- ADMET profiling : Use tools like SwissADME to estimate solubility and metabolic stability early in development .

Q. How can reaction conditions be optimized to reduce by-products during OCF₃ group installation?

- Methodological Answer :

- Solvent selection : Anhydrous DMF or acetonitrile minimizes hydrolysis of trifluoromethoxylation agents .

- Catalyst screening : Test Cu(I)/Cu(II) systems to enhance coupling efficiency while suppressing side reactions .

- Temperature control : Stepwise heating (e.g., 0°C → 80°C) prevents exothermic decomposition of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.